molecular formula C10H11N3O2S B1479078 (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol CAS No. 2098012-97-4

(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol

Cat. No.: B1479078
CAS No.: 2098012-97-4
M. Wt: 237.28 g/mol
InChI Key: LEXDLNCZHRPXNP-UHFFFAOYSA-N
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Description

(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(6-thiophen-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c14-4-8-9-5-15-10(3-13(9)12-11-8)7-1-2-16-6-7/h1-2,6,10,14H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXDLNCZHRPXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)CO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol , identified by the CAS number 2098133-27-6 , is a novel heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on various studies.

The molecular formula of the compound is C10H11N3O2SC_{10}H_{11}N_{3}O_{2}S, with a molecular weight of 237.28 g/mol . The structure contains a triazole and oxazine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
CAS Number2098133-27-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic route often includes the formation of the triazole and oxazine rings through cyclization reactions facilitated by specific reagents under controlled conditions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of triazolo and oxazine compounds. For instance, a related study synthesized several triazolo-thiadiazine derivatives and assessed their activity against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant antibacterial effects, suggesting that similar compounds like (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol could also possess antimicrobial properties .

Cytotoxicity Studies

In vitro cytotoxicity studies have indicated that certain derivatives show minimal toxicity towards normal human cells while maintaining efficacy against cancer cell lines. This selectivity is crucial for developing therapeutic agents that minimize side effects .

Case Studies

Study 1: Antibacterial Activity Evaluation

A recent investigation focused on the antibacterial activity of triazole-based compounds against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that compounds with similar structural features to (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol demonstrated significant inhibition zones in disc diffusion assays .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol with bacterial enzymes. These studies suggest that the compound may interact effectively with target sites involved in bacterial cell wall synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol
Reactant of Route 2
(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol

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